Methyl-4,6-DI-O-methylmannoside

Description

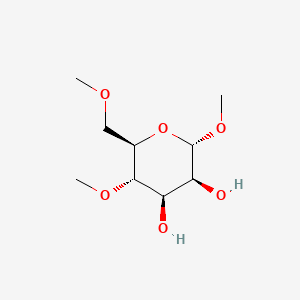

Methyl-4,6-Di-O-methylmannoside is a chemically modified carbohydrate derivative where the hydroxyl groups at the C4 and C6 positions of the mannose ring are substituted with methyl ethers. This modification enhances stability against enzymatic and chemical hydrolysis, making it valuable in glycosylation studies, synthetic chemistry, and as a precursor for bioactive molecules.

Properties

CAS No. |

13000-41-4 |

|---|---|

Molecular Formula |

C9H18O6 |

Molecular Weight |

222.237 |

IUPAC Name |

(2S,3S,4R,5S,6R)-2,5-dimethoxy-6-(methoxymethyl)oxane-3,4-diol |

InChI |

InChI=1S/C9H18O6/c1-12-4-5-8(13-2)6(10)7(11)9(14-3)15-5/h5-11H,4H2,1-3H3/t5-,6-,7+,8-,9+/m1/s1 |

InChI Key |

UKSOTSKNRMTYIO-ZEBDFXRSSA-N |

SMILES |

COCC1C(C(C(C(O1)OC)O)O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key differences between Methyl-4,6-Di-O-methylmannoside and related compounds:

*Hypothetical values inferred from analogous structures.

Physicochemical Properties

- Stability: Methyl ethers (e.g., in this compound) are highly stable under acidic and basic conditions compared to acetyl esters, which hydrolyze readily in aqueous environments . Benzylidene acetals (e.g., in ) provide regioselective protection but require acidic conditions for removal. Azide-functionalized derivatives (e.g., ) exhibit reactivity in Staudinger or copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling bioconjugation.

Solubility :

Research Findings

- Regioselectivity : Benzylidene groups (e.g., in ) direct reactions to the C2 and C3 positions, whereas methyl or acetyl groups allow modifications at other sites .

- Reactivity: Azide-functionalized mannosides (e.g., ) are pivotal in glycoconjugate vaccine development due to their compatibility with bioorthogonal chemistry.

- Stability in Biological Systems : Methyl ethers resist glycosidase cleavage, making them suitable for probing carbohydrate-protein interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.